5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine
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Overview
Description
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylsulfonyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of a phenylsulfonylmethyl halide with a hydrazine derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-3-amine: Similar structure but with different positioning of the nitrogen atoms in the oxadiazole ring.
5-[(Phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine: Contains a sulfur atom instead of an oxygen atom in the ring.
5-[(Phenylsulfonyl)methyl]-1,3,4-triazol-2-amine: Contains an additional nitrogen atom in the ring.
Uniqueness
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine is unique due to its specific arrangement of atoms in the oxadiazole ring and the presence of the phenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-9-12-11-8(15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVJLPOWFIKCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544148 |
Source
|
Record name | 5-[(Benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106307-45-3 |
Source
|
Record name | 5-[(Benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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